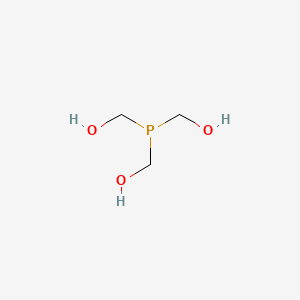

Tris(hydroxymethyl)phosphine

Descripción general

Descripción

Tris(hydroxymethyl)phosphine is an organophosphorus compound with the chemical formula P(CH₂OH)₃. It is a white solid that is multifunctional, consisting of three alcohol functional groups and a tertiary phosphine. This compound is known for its ability to form complexes with various metals and its reactivity in different chemical environments .

Métodos De Preparación

Tris(hydroxymethyl)phosphine is typically prepared by treating tetrakis(hydroxymethyl)phosphonium chloride with a strong base such as sodium hydroxide. The reaction can be represented as follows: [ \text{[P(CH₂OH)₄]Cl + NaOH → P(CH₂OH)₃ + H₂O + H₂C=O + NaCl} ] This compound can also be synthesized on a larger scale using triethylamine as both the base and the solvent .

Análisis De Reacciones Químicas

Chemical Reactions Involving Tris(hydroxymethyl)phosphine

This compound is known for its reactivity with various substrates, leading to diverse chemical transformations:

Reaction with Cinnamaldehyde

One notable reaction is the interaction with cinnamaldehyde in methanol, where one hydroxymethyl group is replaced by the cinnamaldehyde moiety. This reaction proceeds through several intermediates and ultimately leads to the formation of a 1,3-oxaphosphorinane derivative. The process is characterized by multiple transformations, including the formation of hemiacetals and further rearrangements into trialkylphosphine oxides .

Coordination Chemistry

This compound forms complexes with various metals, displaying solubility in both water and methanol. These metal complexes are of interest for their catalytic properties in reactions such as hydrogenation and hydroformylation. For instance, it has been used as a ligand in rhodium-catalyzed hydroformylation processes .

Decomposition Reactions

This compound can decompose violently under certain conditions, particularly upon attempted distillation, resulting in the formation of phosphine and formaldehyde. In air, it oxidizes to form this compound oxide .

Reaction with Amines and Amino Acids

The compound also reacts with amines and amino acids to form various products. For example, reacting this compound with glycine yields a high-yield product that demonstrates potential applications in medicinal chemistry due to its biological activity .

Research Findings on this compound

Recent studies have explored the utility of this compound and its derivatives in biological and chemical applications:

-

Biological Applications : Research indicates that this compound oxide (a derivative of this compound) exhibits stability under physiological conditions, making it a candidate for use as an imaging probe in magnetic resonance spectroscopy (MRS) .

-

Catalytic Applications : The coordination chemistry of this compound has been investigated for its effectiveness as a catalyst in organic reactions, particularly those involving unsaturated compounds .

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1. Fixative for Biological Samples

THP has been investigated as a fixative for biological samples in scanning electron microscopy (SEM). Studies have shown that THP exhibits cross-linking abilities comparable to glutaraldehyde, the conventional fixative. In one study, samples fixed with THP maintained structural integrity similar to those fixed with glutaraldehyde, making it a viable alternative for biological sample preservation .

1.2. Enzyme Immobilization

THP is utilized as a coupling agent for enzyme immobilization. For instance, β-galactosidase was successfully immobilized on chitosan using THP, leading to enhanced production of galactooligosaccharides from lactose. The immobilized enzyme demonstrated a residual activity of 75%, significantly higher than the 25% observed for the free enzyme under optimal conditions (pH 5.0 and temperature of 55 °C) .

Chemical Synthesis

2.1. Synthesis of Organophosphorus Compounds

THP serves as a precursor in the synthesis of various organophosphorus compounds. For example, its reaction with cinnamaldehyde yields a series of phosphorus-containing intermediates, showcasing its utility in organic synthesis . This reaction proceeds through several transformations and highlights THP's ability to participate in complex chemical processes.

2.2. Probes for Magnetic Resonance Spectroscopy

this compound oxide (THPO), derived from THP, has been evaluated as a novel probe for phosphorus-31 magnetic resonance spectroscopy (31P-MRS). Initial studies demonstrated that THPO is stable in vivo and can be used to monitor drug distribution without undergoing metabolism, indicating its potential as a non-toxic imaging agent .

Materials Science

3.1. Immobilization of Fluorescent Compounds

THP has been explored for its ability to immobilize fluorescent compounds onto solid supports, which is beneficial for various applications in materials science and biosensing technologies. Although initial attempts showed only slight fluorescence when N-(2-aminoethyl)-1,8-naphthalimide was immobilized using THP, further optimization could enhance its effectiveness .

Pharmaceutical Applications

4.1. Chelating Ligands in Radiopharmaceuticals

THP has been identified as a potential chelating ligand for labeling biomolecules with technetium-99m (99mTc) or rhenium-188 (188Re). These labeled compounds are crucial in developing targeted diagnostic and therapeutic radiopharmaceuticals . The ability of THP to form stable complexes enhances its applicability in medical imaging and therapy.

Data Summary

Mecanismo De Acción

The mechanism of action of tris(hydroxymethyl)phosphine involves its ability to form complexes with metals and its reactivity with various reagents. The gas-phase reaction of its synthesis from phosphine and formaldehyde proceeds with the participation of unstable intermediates containing three-membered rings. The transformation into final products includes the opening of these rings and intramolecular proton transfer .

Comparación Con Compuestos Similares

Tris(hydroxymethyl)phosphine can be compared with other similar compounds such as:

- Tris(hydroxypropyl)phosphine

- Tris(2-carboxyethyl)phosphine

- Triphenylphosphine

- Tetrakis(hydroxymethyl)phosphonium chloride

What sets this compound apart is its multifunctionality, combining three alcohol groups with a tertiary phosphine, which makes it highly versatile in forming metal complexes and participating in various chemical reactions .

Actividad Biológica

Tris(hydroxymethyl)phosphine (THP), with the chemical formula P(CH₂OH)₃, is an organophosphorus compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of THP, highlighting its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

THP is a multifunctional compound characterized by three hydroxymethyl groups attached to a phosphorus atom. It can be synthesized through several methods, most commonly by treating tetrakis(hydroxymethyl)phosphonium chloride with a strong base, such as sodium hydroxide or triethylamine . The synthesis can yield THP in high purity, suitable for biological studies.

Mechanisms of Biological Activity

The biological activity of THP can be attributed to its ability to interact with various biological molecules and systems. Key mechanisms include:

- Antimicrobial Activity : THP has been shown to exhibit antimicrobial properties by acting as an electrophile, which can react with nucleophiles in microbial cells, leading to cellular damage. This mechanism is similar to that of other biocides that disrupt microbial metabolism .

- NMR Probe : Research indicates that THP can serve as a stable probe for phosphorus magnetic resonance spectroscopy (31P-MRS), allowing for real-time monitoring of drug distribution in vivo. Studies demonstrated that THP is excreted unchanged in urine without undergoing metabolism, indicating its stability and non-toxicity in biological systems .

- Synthesis of Bioactive Compounds : THP derivatives have been utilized to synthesize novel DNA analogs and other bioactive compounds. These derivatives show reduced affinity to complementary DNA strands and enhanced resistance to enzymatic degradation, suggesting potential applications in gene therapy and molecular biology .

Pharmacokinetics

Studies involving the administration of THP to animal models have provided insights into its pharmacokinetic properties:

- Absorption and Distribution : Upon administration in mice, peak concentrations of THP were observed in the liver and kidneys within 15 minutes and 60 minutes, respectively. The compound demonstrated rapid absorption and distribution throughout the body .

- Excretion : THP was primarily excreted through urine without significant metabolic transformation, highlighting its potential as a safe agent for in vivo studies .

Case Study 1: In Vivo Feasibility as an NMR Probe

A study evaluated the use of THP as an NMR probe for monitoring drug distribution. Mice injected with THP showed no adverse effects, and the compound's NMR signal was detectable shortly after injection, confirming its utility in real-time imaging applications .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of THP was assessed against various bacterial strains. Results indicated significant bactericidal activity due to its electrophilic nature, which interferes with essential cellular functions .

Data Summary

| Property | Value/Observation |

|---|---|

| Molecular Formula | P(CH₂OH)₃ |

| Synthesis Method | Reaction with tetrakis(hydroxymethyl)phosphonium chloride |

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Pharmacokinetics | Peak liver concentration at 15 min; kidney at 60 min; excreted unchanged |

| Stability | No metabolic transformation observed in vivo |

Propiedades

IUPAC Name |

bis(hydroxymethyl)phosphanylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O3P/c4-1-7(2-5)3-6/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXMXKRNIYCNRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)P(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062634 | |

| Record name | Methanol, phosphinidynetris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2767-80-8 | |

| Record name | Tris(hydroxymethyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2767-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(hydroxymethyl)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002767808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, 1,1',1''-phosphinidynetris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanol, phosphinidynetris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphinidynetrimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(HYDROXYMETHYL)PHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6TG7WF7OQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tris(hydroxymethyl)phosphine (THP)?

A1: The molecular formula of THP is C3H9O3P and its molecular weight is 124.08 g/mol.

Q2: What is unique about the 31P NMR chemical shift of THP and its derivatives?

A2: Dioxaphosphabicyclo[2.2.2]octanes, a class of THP derivatives, exhibit highly upfield 31P NMR chemical shifts ranging from -59 to -70 ppm. This characteristic is attributed to their caged structure. []

Q3: How does THP perform as a coupling agent for enzyme immobilization?

A3: THP effectively immobilizes enzymes like β-galactosidase onto chitosan. [, ] THP-immobilized β-galactosidase exhibits superior thermostability and storage stability compared to free or glutaraldehyde-immobilized enzymes. [] This makes THP a promising coupling agent for various biotechnological applications.

Q4: How stable are this compound (THP) complexes in water?

A5: Diorganoplatinum(II) complexes incorporating THP as a ligand show significant stability in water. [] This water solubility opens avenues for applications in aqueous-phase catalysis.

Q5: Can THP be used in biphasic catalysis?

A6: Yes, both nickel(0) and palladium(0) complexes with THP can catalyze buta-1,3-diene oligomerization or telomerization in aqueous biphasic systems. [] These reactions are particularly noteworthy as they proceed without the need for cosolvents or modifiers, highlighting the unique properties of THP as a ligand.

Q6: How does the structure of the attached rhodium carbonyl cluster on a THP-modified silica surface change with THP loading, and what is the impact on hydroformylation reactions?

A7: The number of THP ligands coordinating to Rh4 clusters on silica surfaces is dependent on THP loading. At higher loading (e.g., 6.2 wt% THP), Rh4 clusters are coordinated by two THP ligands and display structural distortion. Conversely, at lower loading (1.6 wt% THP), the clusters bind to one THP ligand and remain undistorted. Interestingly, the distorted Rh4 framework coordinated by two THP ligands exhibits significantly higher activity in hydroformylation reactions compared to monosubstituted clusters. []

Q7: What role does this compound (THP) play in parahydrogen induced polarization (PHIP)?

A8: THP serves as a monodentate phosphine ligand in a water-soluble Rh(I)-based catalyst, [Rh(I)(norbornadiene)(THP)2]+[BF4]-, used for PHIP. This catalyst demonstrates high efficiency in hydrogenation reactions, even in the presence of oxidized THP, and yields substantial 13C polarization for the parahydrogen addition product. []

Q8: Can this compound (THP) be used to synthesize nanoparticles?

A9: Yes, THP-capped gold nanoparticles demonstrate the ability to bind to DNA, even though both are negatively charged. These nanoparticles act as catalysts for electroless gold plating, enabling the fabrication of nanowires with potential applications in nanoelectronics. []

Q9: How is this compound (THP) used in the synthesis of amphiphilic Janus gold nanoparticles?

A10: THP, alongside triphenylphosphine and their oxides, acts as a stabilizing agent in the synthesis of ultrafine amphiphilic Janus gold nanoparticles via a toluene/water emulsion reaction. This method offers a high yielding (up to 93.3%) and scalable route for producing these unique nanoparticles, which have potential applications in various fields. [, ]

Q10: How does this compound (THP) contribute to the synthesis of phosphorus-nitrogen polymers used for flameproofing cellulose?

A12: Polymers synthesized from THP and ammonia demonstrate promising flame-retardant properties. These polymers exhibit comparable thermal degradation characteristics to those derived from tetrakis(hydroxymethyl)phosphonium chloride (THPC), although their chemical structures differ. This finding highlights the potential of THP as a building block for developing novel flame-retardant materials. []

Q11: How does the structure of this compound (THP) derivatives influence their catalytic activity in hydroformylation reactions?

A13: The steric bulk of substituents on dioxaphosphabicyclo[2.2.2]octanes, a class of THP derivatives, plays a significant role in rhodium-catalyzed hydroformylation of 1-octene. Increasing steric bulk around the coordination environment of the catalyst leads to a threefold enhancement in aldehyde yield, while maintaining consistent linear selectivity to n-nonanal (68%). []

Q12: How does the stability of this compound (THP) immobilized beta-galactosidase compare to free and glutaraldehyde-immobilized enzymes?

A14: THP-immobilized beta-galactosidase demonstrates superior thermostability and activity retention during storage compared to both free and glutaraldehyde-immobilized forms. Notably, it retains over 80% of its initial activity after 6 weeks of storage at 4°C. This enhanced stability makes THP immobilization a promising strategy for improving the shelf life and performance of enzyme-based products. []

Q13: How does this compound (THP) contribute to the stability of silver nanoparticle/multiwalled carbon nanotube hybrids used as electrocatalysts?

A15: THP, when used as a capping agent for silver nanoparticles, enhances the stability of silver nanoparticle/multiwalled carbon nanotube hybrids, making them highly efficient and durable electrocatalysts for oxygen reduction reactions in alkaline media. These hybrids demonstrate superior long-term stability and methanol tolerance compared to traditional platinum/carbon catalysts, highlighting their potential for fuel cell applications. []

Q14: Can this compound (THP) be used in the synthesis of biomaterials?

A17: Yes, THP facilitates the rapid crosslinking of modular proteins containing resilin sequences, enabling the creation of hydrogels suitable for tissue engineering applications. These hydrogels possess mechanical properties comparable to human cartilage, demonstrating their potential in regenerative medicine. []

Q15: What are the potential applications of this compound (THP) in drug delivery?

A15: While the provided research primarily focuses on other applications of THP, its ability to form stable complexes with various metals, particularly platinum, suggests its potential utility in drug delivery, especially for platinum-based anticancer drugs. Further research is needed to explore this avenue.

Q16: How does this compound (THP) impact the direct synthesis of hydrogen peroxide (H2O2) using platinum catalysts?

A19: While platinum exhibits high activity in activating hydrogen for H2O2 synthesis, it suffers from low selectivity. The addition of THP, unfortunately, does not improve the selectivity and instead, unselectively inhibits the H2-O2 reaction. This finding highlights the importance of careful additive selection for optimizing H2O2 production. [, ]

Q17: Can this compound (THP) be used as a cross-linking agent?

A20: Yes, THP can act as a cross-linking agent due to its three reactive hydroxyl groups. This property is particularly valuable in preparing hydrogels from resilin-based proteins, where THP facilitates the formation of materials with tunable mechanical properties for potential biomedical applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.